molecular formula C5H4BrClN2S B12958148 4-Bromo-6-chloro-2-(methylthio)pyrimidine

4-Bromo-6-chloro-2-(methylthio)pyrimidine

Cat. No.: B12958148
M. Wt: 239.52 g/mol
InChI Key: ROVXCRLPCMNXHR-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C5H4BrClN2S It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-(methylthio)pyrimidine typically involves the halogenation of 2-(methylthio)pyrimidine. One common method includes the use of bromine and chlorine as halogenating agents under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or methanol, at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-6-chloro-2-(methylthio)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Comparison: 4-Bromo-6-chloro-2-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C5H4BrClN2S

Molecular Weight

239.52 g/mol

IUPAC Name

4-bromo-6-chloro-2-methylsulfanylpyrimidine

InChI

InChI=1S/C5H4BrClN2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3

InChI Key

ROVXCRLPCMNXHR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Br)Cl

Origin of Product

United States

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